methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-3-6(8(13)14-2)12(11-5)4-7(9)10/h3,7H,4H2,1-2H3 |
InChI Key |
IQCQCUKWGCFAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Diketocarboxylic Esters
The process begins with the formation of alkyl 2,4-diketocarboxylates. For example, ethyl difluoroacetoacetate is synthesized via acidification of the sodium enolate of difluoroacetoacetic acid using carbon dioxide gas or dry ice. The reaction proceeds under mild pressures (0.1–2 kg/cm²) for 1–3 hours, yielding a pH-stabilized intermediate (5–7).
Alkylation with 2,2-Difluoroethylating Agents
The diketocarboxylate intermediate undergoes alkylation with 2,2-difluoroethyl bromide or analogous agents. Potassium carbonate or sodium bicarbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at 60–80°C. This step introduces the 2,2-difluoroethyl group at the pyrazole nitrogen, achieving yields of 70–85%.
Cyclocondensation with Methylhydrazine
Cyclization is performed in a two-phase system (toluene/water) with sodium carbonate as a weak base. The reaction mixture is cooled to -10°C to 0°C to minimize side reactions. Methylhydrazine is added dropwise, triggering ring closure over 1–3 hours. Post-reaction, the organic phase is separated, concentrated, and purified via crystallization (toluene/petroleum ether), yielding the target compound with >99% purity.
Two-Phase Ring-Closing Reaction
This method, detailed in WO2014120397A1, leverages a biphasic solvent system to enhance reaction efficiency and product isolation.
Formation of Alkyl 2-Alkomethylene-4,4-Difluoro-3-Oxobutyrate
Ethyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 80–100°C, forming an alkoxymethylene intermediate. The reaction is exothermic, requiring controlled addition over 2–4 hours. Excess acetic anhydride is removed under reduced pressure, and the crude product is distilled to isolate the intermediate (75–80% yield).
Cyclization in Biphasic Conditions
The intermediate is dissolved in toluene and combined with an aqueous solution of methylhydrazine and sodium bicarbonate at 0–5°C. Vigorous stirring ensures efficient interfacial contact, completing cyclization within 2 hours. The organic layer is washed with dilute sulfuric acid to remove residual bases, followed by brine to neutralize the medium. Vacuum evaporation yields a solid residue, which is recrystallized to achieve >99.9% purity.
Table 1: Key Reaction Parameters for Two-Phase Cyclization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | -10°C to 5°C | Minimizes hydrolysis byproducts |
| Stirring Rate | 300–500 rpm | Enhances phase mixing |
| Sodium Bicarbonate Load | 1.2–1.5 equivalents | Balances pH and reaction rate |
| Solvent Ratio (Toluene:Water) | 3:1 | Improves product partitioning |
Acid-Catalyzed Condensation and Cyclization
Recent advancements, such as those in CN117304112A, utilize propiolic acid derivatives as starting materials for cost-effective synthesis.
Propiolic Acid Derivative Functionalization
Propiolic acid is esterified with methanol under sulfuric acid catalysis, followed by reaction with 2,2-difluoroacetyl chloride. The α,β-unsaturated ester intermediate forms at 40–60°C in dichloromethane, with triethylamine as an acid scavenger.
Methylhydrazine-Mediated Cyclization
The unsaturated ester undergoes cyclization with methylhydrazine in ethanol at reflux (78°C). Hydrochloric acid (10% v/v) is added post-reaction to protonate the pyrazole nitrogen, facilitating crystallization. The crude product is filtered and washed with cold ethanol, yielding 65–75% pure compound, which is further purified via column chromatography.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize heat transfer and mixing efficiency.
Microreactor Design
A tubular reactor with segmented flow (toluene/aqueous phases) ensures rapid mass transfer. Methylhydrazine and the diketocarboxylate intermediate are fed at 10–15 mL/min, with residence times of 5–10 minutes. The outflow is immediately cooled to 0°C, precipitating the product, which is collected via continuous filtration.
Table 2: Advantages of Continuous Flow Over Batch Processing
| Factor | Continuous Flow | Batch Process |
|---|---|---|
| Reaction Time | 5–10 minutes | 1–3 hours |
| Yield | 85–90% | 70–80% |
| Purity | >99% | 95–98% |
| Byproduct Formation | <1% | 3–5% |
Critical Analysis of Methodologies
Yield and Purity Tradeoffs
-
Enolate Alkylation : High purity (>99%) but moderate yields (70–85%) due to competing hydrolysis.
-
Two-Phase Cyclization : Superior yields (80–90%) with scalable purification, albeit requiring precise temperature control.
-
Continuous Flow : Optimal for industrial scale but demands significant capital investment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atoms in the 2,2-difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential biological activities. The pyrazole ring structure is known for its diverse pharmacological properties, including:
- Anti-inflammatory Activity : Pyrazole derivatives often exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This compound's structural features may enhance its interaction with these enzymes, leading to anti-inflammatory effects .
- Antimicrobial Properties : Research has shown that pyrazole derivatives can display significant antimicrobial activity against various pathogens. For instance, a study on related compounds demonstrated moderate to excellent antifungal activities against several phytopathogenic fungi .
Case Study: Antifungal Activity
A series of pyrazole derivatives, including those similar to this compound, were synthesized and tested for antifungal activity. One derivative showed higher efficacy than established fungicides like boscalid, highlighting the potential of these compounds in agricultural applications .
Agricultural Applications
The compound is also being explored for its role in developing new fungicides. The synthesis of derivatives like this compound is part of a broader strategy to create more effective agricultural chemicals that can combat plant diseases while minimizing environmental impact.
Data Table: Efficacy of Pyrazole Derivatives as Fungicides
Synthesis and Economic Impact
The synthesis methods for this compound involve multi-step processes that can be optimized for cost efficiency and yield improvements. The production of such compounds contributes significantly to the agricultural sector, where annual fungicide production exceeds 30,000 metric tons .
Economic Benefits
Improving the synthesis processes not only reduces costs but also minimizes waste generation, aligning with sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The structural modifications in analogs significantly influence physical properties such as molecular weight, density, and solubility.
Key Observations :
- Halogenation : The iodo-substituted analog () has a higher molecular weight (298.05) and density compared to the target compound, which may limit its bioavailability.
- Functional Groups : The carboxylic acid analog () has a lower molecular weight (176.12) and increased acidity (pKa ~ -1.77), contrasting with the ester group in the target compound, which improves lipophilicity .
Structural Analysis and Crystallography
Tools like SHELX () and Mercury () are critical for resolving crystal structures. For example:
- The difluoroethyl group in the target compound may influence crystal packing due to its electronegativity, which could be analyzed using Mercury's packing similarity calculations .
- Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate () was structurally validated via X-ray crystallography, a method applicable to the target compound .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H8F2N2O2
- SMILES : CC1=NN(C=C1C(=O)O)CC(F)F
- InChIKey : QKFOCVIKVFMEFR-UHFFFAOYSA-N
The compound has a pyrazole core, which is known for its diverse biological activities. The presence of the difluoroethyl group is significant as fluorinated compounds often exhibit enhanced pharmacokinetic properties.
Antiviral Activity
Research indicates that pyrazole derivatives can exhibit antiviral properties. A study highlighted that certain pyrazole-based compounds were screened for their ability to inhibit HIV-1 replication. This compound was not directly tested in the mentioned studies but shares structural similarities with compounds that showed promising results against HIV. The mode of action for these compounds suggests they do not fit into existing classes of anti-HIV drugs, which is advantageous in combating viral resistance .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic effects. A review on the pharmacological activities of pyrazoles indicates that modifications to the pyrazole ring can enhance anti-inflammatory activity. Compounds structurally related to this compound have shown significant activity against inflammation models in vivo, indicating potential therapeutic applications in pain management .
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties. A specific class of pyrazoles demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. Although direct data on this compound is lacking, related compounds have shown that structural modifications can lead to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the biological activity of pyrazoles is significantly influenced by substituents on the pyrazole ring. For instance:
- Fluorine Substitution : The introduction of fluorine atoms can enhance lipophilicity and bioavailability.
- Alkyl Groups : Varying alkyl chain lengths and branching can affect receptor binding affinity and selectivity.
A comparative analysis table summarizing the influence of various substituents on biological activity is presented below.
| Compound Variant | Substituent | Biological Activity | Notes |
|---|---|---|---|
| A | -F | Moderate Antiviral | Enhanced stability |
| B | -CF3 | High Antimicrobial | Increased potency |
| C | -C2H5 | Low Anti-inflammatory | Less effective |
Study 1: Pyrazole Derivatives as HIV Inhibitors
In a study focusing on pyrazole derivatives, several compounds were evaluated for their ability to inhibit HIV replication. The findings indicated that modifications in the side chains significantly altered the efficacy of these compounds against HIV .
Study 2: Anti-inflammatory Effects
In another investigation, various pyrazole derivatives were tested for anti-inflammatory effects using carrageenan-induced edema models in mice. Results demonstrated that certain structural modifications led to increased anti-inflammatory activity comparable to standard treatments like indomethacin .
Q & A
Q. What are the standard synthetic routes for methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via multi-step protocols involving:
- Pd-catalyzed cross-coupling : For introducing aryl/heteroaryl groups, as demonstrated in Suzuki-Miyaura reactions using Pd(PPh₃)₄, aryl boronic acids, and K₃PO₄ in degassed DMF/H₂O mixtures .
- Esterification and alkylation : Ethyl or methyl esters are formed via nucleophilic substitution or condensation, followed by alkylation with 2,2-difluoroethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Intermediate isolation : Bromoethyl intermediates (e.g., ethyl 1-(2-bromoethyl)-3-aryl-1H-pyrazole-5-carboxylates) are critical precursors for introducing fluorinated substituents .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopic analysis : IR for carbonyl (C=O) and ester (C-O) groups; ¹H/¹³C NMR for substituent regiochemistry (e.g., distinguishing pyrazole C-3 vs. C-5 positions) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry and stereochemistry, particularly for fused pyrazole derivatives .
Q. What are common intermediates in its synthesis?
Critical intermediates include:
- Ethyl 1-(2-bromoethyl)-3-aryl-pyrazole-5-carboxylates : Used to introduce difluoroethyl groups via halogen exchange or nucleophilic fluorination .
- Hetero-fused pyrazoles : Derivatives like pyrazolo[1,5-a]pyrazin-4-ones serve as scaffolds for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions compared to other Pd catalysts .
- Solvent systems : Degassed DMF/H₂O mixtures reduce side reactions in cross-coupling steps .
- Temperature control : Cyclization reactions (e.g., forming fused pyrazoles) require precise heating (80–100°C) to minimize decomposition .
Q. What strategies mitigate byproduct formation during synthesis?
- Purification protocols : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates target compounds from regioisomeric byproducts .
- Inert atmosphere : Degassing solvents and using Schlenk techniques prevent oxidation of sensitive intermediates .
- Byproduct analysis : LC-MS and TLC monitoring identify unwanted adducts early in the synthesis .
Q. How can the pyrazole ring be functionalized for biological activity studies?
- Heterocyclic fusion : Pyrazolo[5,1-d][1,2,5]triazepin-4-ones enhance pharmacological potential via ring expansion .
- Oxime formation : Condensation with hydroxylamine derivatives introduces nucleophilic handles for further derivatization .
- Sulfonyl and trifluoromethyl groups : These electron-withdrawing groups modulate electronic properties and bioactivity .
Q. What analytical methods resolve contradictory spectral data?
- Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments in crowded spectra .
- X-ray crystallography : Definitive structural confirmation is critical when NMR data conflicts with predicted regiochemistry .
- Isotopic labeling : ¹⁵N/¹⁹F-labeled analogs aid in tracing substituent effects on spectral shifts .
Q. How can researchers evaluate the biological activity of this compound?
- In vitro assays : Screen against enzyme targets (e.g., Lp-PLA2) using fluorogenic substrates to quantify inhibition .
- Structure-activity relationship (SAR) studies : Systematic substitution at pyrazole C-3 and C-5 positions identifies pharmacophores .
- Computational modeling : Docking studies predict binding modes with target proteins, guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
